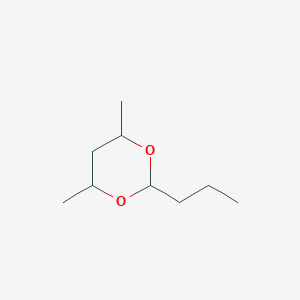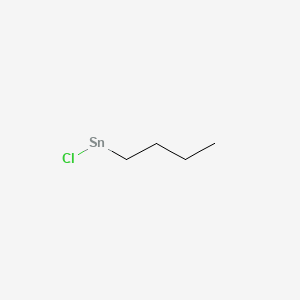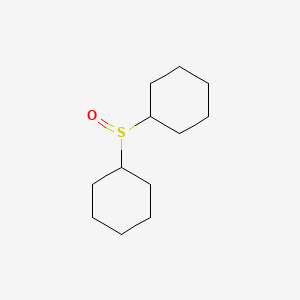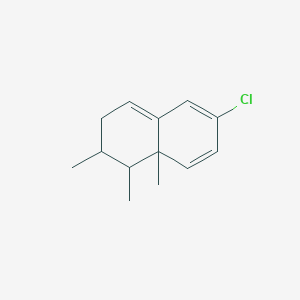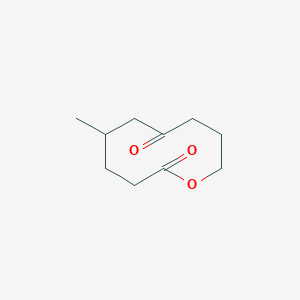
5-Methyloxecane-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyloxecane-2,7-dione is an organic compound with the molecular formula C10H16O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyloxecane-2,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable diacid with an alcohol in the presence of a dehydrating agent to form the lactone ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions followed by cyclization. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyloxecane-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to diols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols or alcohols.
Substitution: Various substituted lactones depending on the nucleophile used.
Scientific Research Applications
5-Methyloxecane-2,7-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyloxecane-2,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-5-methoxy-10-methyloxecane-2,7-dione: A similar lactone with additional hydroxyl and methoxy groups.
Cylindrolactone B: Another lactone with a similar structure but different functional groups.
Uniqueness
5-Methyloxecane-2,7-dione is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
13030-94-9 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
5-methyloxecane-2,7-dione |
InChI |
InChI=1S/C10H16O3/c1-8-4-5-10(12)13-6-2-3-9(11)7-8/h8H,2-7H2,1H3 |
InChI Key |
BBYHXLMEGFYDTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)OCCCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



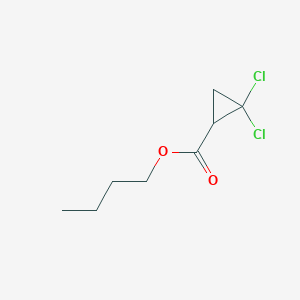
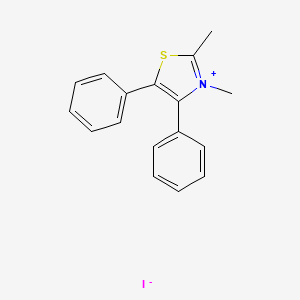

![ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate](/img/structure/B14723474.png)
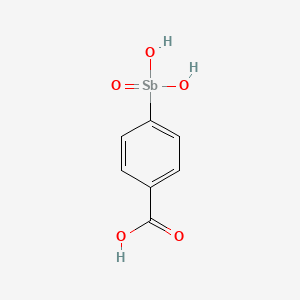
![1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone](/img/structure/B14723497.png)

